molecular formula C11H14N2O B2497160 (2R,5R)-5-Phenylpyrrolidine-2-carboxamide CAS No. 1843449-58-0

(2R,5R)-5-Phenylpyrrolidine-2-carboxamide

Cat. No.: B2497160
CAS No.: 1843449-58-0
M. Wt: 190.246
InChI Key: YAFZGWDDRQXPLX-NXEZZACHSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Architectures in Organic and Medicinal Chemistry Research

The introduction of chirality into molecular frameworks is of paramount importance in drug design, as the biological environment is inherently chiral. researchgate.net Chiral pyrrolidine architectures are particularly significant for several reasons. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is a distinct advantage over flat, aromatic systems. nih.gov This 3D structure, combined with defined stereocenters, enables highly specific and stereoselective interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

The stereochemistry of the pyrrolidine ring can profoundly influence a molecule's biological profile, including its binding affinity, efficacy, and metabolic stability. nih.gov Enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one being therapeutic while the other might be inactive or even detrimental. researchgate.net Consequently, the ability to synthesize stereochemically pure pyrrolidine derivatives is a critical area of research in organic chemistry, often employing methods of asymmetric synthesis to construct these valuable chiral building blocks. ontosight.ai The defined spatial orientation of substituents on a chiral pyrrolidine ring is a key factor that medicinal chemists leverage to optimize drug-target interactions. nih.gov

Contextualization of Phenyl-Substituted Pyrrolidine Derivatives within Chemical Biology

The incorporation of a phenyl group onto the pyrrolidine scaffold introduces a range of properties that are highly valuable in chemical biology and drug discovery. The phenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions, which can significantly enhance binding affinity. Furthermore, the electronic properties of the phenyl ring can be readily modified with different substituents to modulate the compound's activity and pharmacokinetic profile. researchgate.net

Research into various phenyl-substituted pyrrolidine and pyrrolidinone derivatives has revealed a broad spectrum of biological activities. For example, studies on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have identified compounds with significant anticonvulsant activity. In other research, novel pyrrolidine-carboxamide derivatives have been developed as potent antiproliferative agents that dually inhibit key cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net The strategic placement of the phenyl group is crucial, as its position and substitution pattern can dictate the molecule's potency and selectivity. researchgate.net These findings underscore the importance of the phenyl-pyrrolidine combination as a privileged scaffold in the design of new therapeutic agents.

Class of Phenyl-Substituted Pyrrolidine Derivative Investigated Biological Activity Example Target(s)
N-(substituted phenyl) pyrrolidine-2-carboxamidesAnticonvulsantNot specified
Pyrrolidine‐carboxamide derivativesAntiproliferative (Anticancer)EGFR, CDK2
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxamidesAntifungal, InsecticidalNot specified
1-(phenyl)-5-oxopyrrolidine derivativesAnticancer, AntimicrobialNot specified

Current Research Focus and Academic Importance of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide

While broad research exists on phenyl-substituted pyrrolidine-2-carboxamides, publicly available scientific literature focusing specifically on the this compound stereoisomer is limited. However, its academic importance can be inferred from the established significance of its constituent parts. The "(2R,5R)" stereochemistry defines a specific three-dimensional arrangement of the phenyl and carboxamide groups, which would be expected to produce highly selective interactions with chiral biological targets.

The academic interest in this precise molecule lies in its potential as a tool for probing biological systems and as a lead structure for drug development. Based on the activities of closely related analogs, the research focus for this compound would likely center on several key areas:

Anticancer Activity: Given that various pyrrolidine-carboxamide derivatives show potent antiproliferative effects, this compound is a candidate for evaluation against a panel of cancer cell lines. nih.govnih.govmdpi.com Research would aim to determine if its specific stereochemistry offers advantages in potency or selectivity for targets like protein kinases (e.g., EGFR, CDK2) or other proteins involved in cancer progression. nih.govresearchgate.netrsc.org

Neurological Disorders: The proven anticonvulsant activity of related N-phenyl pyrrolidine-2-carboxamides suggests that this compound could be investigated for its effects on the central nervous system, including potential applications in epilepsy or other neurological conditions.

Antimicrobial Agents: The pyrrolidine scaffold is present in many compounds with antimicrobial properties. nih.govmdpi.comnih.gov Therefore, a logical research direction would be to screen this compound for activity against a range of pathogenic bacteria and fungi, particularly drug-resistant strains. nih.gov

The synthesis of this specific diastereomer presents a challenge in stereoselective chemistry, making it an important academic target for synthetic organic chemists. The development of efficient synthetic routes to access this compound would enable its biological evaluation and unlock its potential as a novel scaffold for medicinal chemistry. Its unique structure holds promise for discovering new biological functions and developing next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-5-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZGWDDRQXPLX-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomerism in Phenylpyrrolidine 2 Carboxamide Chemistry

Enantiomeric and Diastereomeric Purity as a Critical Factor in Research

In the realm of medicinal chemistry and drug development, the stereochemical purity of a compound is not merely a technical detail but a crucial determinant of its efficacy and safety. The individual stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. One isomer may be therapeutically active, while another could be inactive or even harmful. Therefore, ensuring high enantiomeric and diastereomeric purity is paramount in research to unequivocally attribute observed biological effects to a specific molecular entity.

For substituted pyrrolidines, such as 5-Phenylpyrrolidine-2-carboxamide, which possess two chiral centers, the potential for four distinct stereoisomers exists: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The precise control and characterization of these isomers are essential for reproducible and meaningful scientific investigation. nih.gov The development of stereoselective synthetic methods to obtain optically pure pyrrolidine (B122466) derivatives is a significant focus in organic chemistry, underscoring the importance of stereochemical integrity in this class of compounds. nih.gov

Investigation of Stereoisomers of Phenylpyrrolidine-2-carboxamide

The synthesis and characterization of the individual stereoisomers of 5-Phenylpyrrolidine-2-carboxamide are fundamental to understanding their unique properties.

The (2R,5R) Stereoisomer: Synthesis and Characterization

Characterization of the (2R,5R) isomer would typically involve a suite of analytical techniques to confirm its structure and purity. These methods are crucial for distinguishing it from its other stereoisomers.

Table 1: Expected Characterization Data for (2R,5R)-5-Phenylpyrrolidine-2-carboxamide

Analytical TechniqueExpected DataPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Specific chemical shifts and coupling constants for 1H and 13C nuclei.To elucidate the compound's covalent structure and relative stereochemistry.
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight.To confirm the molecular formula.
Optical Rotation A specific optical rotation value ([α]D) at a given concentration, solvent, and temperature.To determine the compound's enantiomeric purity and confirm its chiral nature.
Melting Point A sharp and specific melting point range.To assess the purity of the crystalline solid.
Chiral High-Performance Liquid Chromatography (HPLC) A single peak at a specific retention time on a chiral stationary phase.To determine the enantiomeric and diastereomeric purity.

Note: The data in this table is illustrative of the expected analytical characterization and is not based on experimentally reported values for this specific compound due to the lack of available literature.

Related Stereoisomeric Forms (e.g., (2R,5S), (2S,5R), (2S,5S) analogues)

Similar to the (2R,5R) isomer, specific and detailed synthetic procedures and characterization data for the (2R,5S), (2S,5R), and (2S,5S) analogues of 5-Phenylpyrrolidine-2-carboxamide are not widely reported in the scientific literature. The (2S,5R) isomer is listed in some chemical supplier databases, indicating its potential availability for research purposes. bldpharm.com

The synthesis of these other stereoisomers would necessitate distinct stereoselective strategies. For instance, the synthesis of the cis-isomers, (2R,5S) and (2S,5R), would require different starting materials or reaction conditions compared to the synthesis of the trans-isomers, (2R,5R) and (2S,5S).

The characterization of each of these isomers would be essential to differentiate them from one another, with techniques like NMR spectroscopy and chiral HPLC being particularly important for confirming their distinct stereochemical identities.

Stereochemical Influence on Molecular Recognition and Interactions

The three-dimensional shape of a molecule is fundamental to its ability to interact with biological macromolecules such as proteins and nucleic acids. The specific arrangement of functional groups in space, as dictated by the stereochemistry at the chiral centers, governs the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that underpin molecular recognition. nih.gov

For the stereoisomers of 5-Phenylpyrrolidine-2-carboxamide, it is highly probable that their interactions with biological targets would be stereospecific. The different spatial positioning of the phenyl and carboxamide groups in the (2R,5R), (2R,5S), (2S,5R), and (2S,5S) isomers would lead to distinct binding affinities and selectivities for any given receptor or enzyme. For instance, a study on a series of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis found that only one enantiomer was active, highlighting the critical role of stereochemistry in their biological function. nih.gov

Molecular modeling studies of various pyrrolidine derivatives have also been employed to understand the structural requirements for their interaction with biological targets. nih.gov Such studies could, in principle, be used to predict the differential binding modes of the 5-Phenylpyrrolidine-2-carboxamide stereoisomers. However, without experimental data on the biological activity and interactions of these specific compounds, any such modeling would be purely speculative. The subtle yet significant differences in the conformational preferences of each stereoisomer can lead to profound differences in their ability to fit into a binding site, ultimately determining their biological response. beilstein-journals.orgbeilstein-journals.org

Advanced Synthetic Methodologies for 2r,5r 5 Phenylpyrrolidine 2 Carboxamide and Its Derivatives

Strategies for Stereoselective Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a fundamental structural motif in numerous pharmaceuticals and natural products. The stereoselective synthesis of substituted pyrrolidines, particularly those with multiple chiral centers like (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, requires sophisticated and precise synthetic methodologies. Control over the relative and absolute stereochemistry at the C2 and C5 positions is paramount. Advanced strategies for constructing this chiral scaffold can be broadly categorized into the cyclization of functionalized acyclic precursors and the modification of existing ring systems, such as through asymmetric hydrogenation.

Cyclization Reactions from Acyclic Precursors

Building the pyrrolidine ring from linear, acyclic molecules is a common and versatile approach. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the five-membered ring. The key challenge lies in controlling the stereochemistry during the cyclization event.

Intramolecular cyclization is a powerful strategy that leverages a precursor molecule containing all the necessary atoms for the ring, with reactive functional groups positioned to facilitate ring closure. The Mitsunobu reaction is a particularly effective method for achieving this transformation, especially for the synthesis of nitrogen heterocycles. nih.govresearchgate.net This reaction facilitates the nucleophilic substitution of a primary or secondary alcohol with a nitrogen nucleophile, such as a sulfonamide or a protected amine, under mild conditions. nih.gov

A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcoholic carbon center. nih.gov This stereospecificity is highly valuable for controlling the final stereochemistry of the pyrrolidine ring. For the synthesis of a (2R,5R)-configured pyrrolidine, a suitably protected γ-amino alcohol precursor with a defined stereochemistry can be employed. The intramolecular cyclization of an appropriate acyclic amino alcohol precursor under Mitsunobu conditions (typically using triphenylphosphine, PPh₃, and a dialkyl azodicarboxylate like DEAD or DIAD) leads to the formation of the pyrrolidine ring. nih.gov For example, an acyclic precursor with (2R, 4S) stereochemistry would cyclize via an Sₙ2-type reaction with inversion at the C4 alcohol, resulting in the desired (2R, 5R) configuration in the cyclized product. researchgate.netmdpi.com

Table 1: Key Features of Intramolecular Mitsunobu Cyclization for Pyrrolidine Synthesis

FeatureDescriptionReference
Reagents Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). nih.gov
Mechanism Sₙ2 nucleophilic substitution of an alcohol by a nitrogen nucleophile. nih.gov
Stereochemistry Proceeds with complete inversion of configuration at the alcohol-bearing stereocenter. nih.gov
Conditions Typically performed under mild, neutral conditions at or below room temperature. nih.gov
Application Widely used for the synthesis of chiral nitrogen heterocycles, including pyrrolidines and aziridines. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. doaj.orgnih.gov For pyrrolidine synthesis, the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (an alkene) is one of the most powerful and widely studied methods. rsc.orgosaka-u.ac.jp This [3+2] cycloaddition approach constructs the five-membered ring and can simultaneously generate up to four new stereocenters in a single step with high stereocontrol. acs.orgacs.org

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or through the reductive transformation of tertiary amides. nih.govunife.itacs.org The stereochemical outcome of the cycloaddition can be controlled by using chiral auxiliaries, chiral catalysts, or chiral starting materials. acs.orgnih.gov For instance, the reaction of an azomethine ylide derived from an N-substituted glycine (B1666218) ester with a phenyl-substituted alkene can be directed by a chiral ligand complexed to a metal catalyst (e.g., Ag, Cu, Ir) to favor the formation of the desired (2R,5R) diastereomer. unife.itnih.gov This approach provides a convergent and atom-economical pathway to densely functionalized pyrrolidines. nih.govnih.gov

Table 2: Comparison of Cycloaddition Strategies for Pyrrolidine Synthesis

ApproachDescriptionAdvantagesKey ConsiderationsReference
Catalytic Asymmetric [3+2] Cycloaddition An achiral azomethine ylide and alkene react in the presence of a chiral metal catalyst.High enantioselectivity; catalytic use of the chiral source.Catalyst development; substrate scope. rsc.org
Chiral Auxiliary-Mediated [3+2] Cycloaddition A chiral auxiliary attached to either the ylide or the alkene directs the stereochemical outcome.Predictable diastereoselectivity; robust methodology.Stoichiometric use of the chiral auxiliary; removal of the auxiliary is required. nih.govacs.org
Substrate-Controlled [3+2] Cycloaddition Stereochemistry is controlled by existing chiral centers in the azomethine ylide or alkene precursor.Utilizes readily available chiral starting materials (e.g., amino acids).Limited to the availability of chiral precursors. acs.org
Iridium-Catalyzed Reductive [3+2] Cycloaddition Azomethine ylides are generated reductively from stable amide precursors using an Iridium catalyst.Broad substrate scope including unstabilized ylides; mild conditions.Requires specific functional groups on the amide precursor. nih.govunife.itacs.org

Asymmetric Hydrogenation Techniques for Pyrrolidine Core Formation

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral molecules, valued for its high efficiency and atom economy. nih.gov This strategy can be applied to the synthesis of the this compound core by reducing a prochiral pyrrole (B145914) or dihydropyrrole precursor.

The direct hydrogenation of a substituted pyrrole ring is a straightforward method to obtain the corresponding pyrrolidine. researchgate.net This transformation typically requires heterogeneous catalysts, such as rhodium (Rh), ruthenium (Ru), or palladium (Pd) on a carbon support, often under elevated hydrogen pressure and temperature. researchgate.netbook118.com Studies have shown that rhodium and ruthenium catalysts generally exhibit higher activity for pyrrole hydrogenation than palladium or platinum catalysts under non-acidic conditions. osti.gov

However, achieving high stereoselectivity in the direct hydrogenation of a flat, aromatic pyrrole ring is a significant challenge. The hydrogenation usually proceeds from the less sterically hindered face of the substrate as it adsorbs onto the catalyst surface, but controlling the facial selectivity to produce a specific diastereomer (e.g., cis vs. trans) is difficult without a directing group. acs.org Therefore, this method is often more suitable for substrates where the desired stereochemistry is thermodynamically favored or for syntheses where a mixture of diastereomers can be separated. For a precursor like 5-phenyl-pyrrole-2-carboxamide, hydrogenation would likely lead to a mixture of cis and trans products.

Table 3: Catalysts for Heterogeneous Hydrogenation of Pyrrole Derivatives

CatalystTypical ConditionsActivity/SelectivityReference
Rhodium on Carbon (Rh/C) 6-50 bar H₂, 25-100 °CHigh activity, often superior to other metals in non-acidic media. researchgate.netbook118.comosti.gov
Ruthenium on Carbon (Ru/C) 6-80 bar H₂, 80-130 °CHigh activity, comparable to Rhodium. researchgate.netbook118.com
Palladium on Carbon (Pd/C) 6-50 bar H₂, 80-120 °CGenerally lower activity than Rh or Ru for pyrrole rings; selectivity can be solvent-dependent. researchgate.netbook118.com
Raney Nickel 80-100 bar H₂, 130 °CRequires high pressure and temperature; often used in industrial applications. book118.com

To overcome the stereoselectivity limitations of direct pyrrole hydrogenation, more refined asymmetric reduction methods are employed. These strategies typically involve the hydrogenation of a non-aromatic, prochiral intermediate, such as a dihydropyrrole or an enamine, using a chiral catalyst. nih.gov

One powerful approach is the transition-metal-catalyzed asymmetric hydrogenation of a cyclic enamine or a related precursor. nih.govacs.org Chiral phosphine (B1218219) ligands, such as those based on BINAP or DuPhos, complexed with rhodium or iridium, can effectively catalyze the hydrogenation of C=C or C=N bonds with high enantioselectivity. ajchem-b.com For example, a 5-phenyl-dihydropyrrole-2-carboxylate intermediate could be hydrogenated using a chiral catalyst to install the two stereocenters with the desired (2R, 5R) configuration.

Alternatively, a chiral auxiliary can be used to direct the diastereoselective reduction of a prochiral substrate. acs.org For example, a chiral auxiliary derived from an amino alcohol can be appended to the molecule, directing the hydrogenation of a double bond from a specific face. Following the reduction, the auxiliary is cleaved to reveal the chiral pyrrolidine product. Another strategy involves the asymmetric reduction of a γ-amino ketone precursor. The ketone is reduced enantioselectively using a chiral catalyst, setting one stereocenter. This is followed by a spontaneous or directed intramolecular cyclization (reductive amination) to form the pyrrolidine ring, establishing the second stereocenter relative to the first. acs.org

Regioselective Introduction of Phenyl and Carboxamide Functionalities

The precise and controlled installation of phenyl and carboxamide groups onto the pyrrolidine scaffold is a cornerstone of synthesizing this compound. The regioselectivity of these transformations is paramount to achieving the desired stereochemistry and biological activity.

The introduction of a phenyl group at the C5 position of the pyrrolidine ring is frequently accomplished through advanced cross-coupling reactions, particularly palladium-catalyzed C(sp³)–H arylation. This modern approach allows for the direct formation of a carbon-carbon bond between an unactivated C-H bond on the pyrrolidine ring and an aryl halide or its equivalent.

One effective strategy involves the use of a directing group to guide the metal catalyst to the desired C-H bond, ensuring high regioselectivity. For instance, an aminoquinoline (AQ) auxiliary attached to the pyrrolidine nitrogen or another position can direct palladium to the C4 position. acs.orgacs.org While this specific example targets C4, the principle of using directing groups is a key strategy in controlling the position of arylation on the pyrrolidine ring. acs.orgrsc.orgsnnu.edu.cn

Researchers have developed palladium(II)-catalyzed α-C(sp³)–H arylation of N-substituted pyrrolidines with arylboronic acids. nih.gov This method is notable as it represents a rare example of coupling methylene (B1212753) C–H bonds with organometallic reagents. nih.gov The reaction often employs an oxidant, such as 1,4-benzoquinone (B44022) (1,4-BQ), which is essential for promoting the reductive elimination step of the catalytic cycle. nih.gov

Another powerful approach is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This process can involve the in situ formation of a 2-pyrrolidinozinc reagent through deprotonation and transmetalation, which then undergoes a Negishi coupling with an aryl halide. organic-chemistry.org This methodology provides a convergent and reliable route to a wide array of functionalized 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. organic-chemistry.org

The choice of catalyst, directing group, and reaction conditions is critical for achieving high yields and selectivities. Common catalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), often in combination with specialized ligands. acs.orgacs.orgnih.gov

Table 1: Comparison of Palladium-Catalyzed Arylation Methods for Pyrrolidine Scaffolds

Method Catalyst System Coupling Partner Key Features
Directed C-H Arylation Pd(OAc)₂, Aminoquinoline (AQ) directing group Aryl Iodides High regio- and stereoselectivity at unactivated positions. acs.org
α-C(sp³)–H Arylation Pd(TFA)₂, 1,4-Benzoquinone (BQ) Arylboronic Acids Highly monoselective arylation at the α-position. nih.gov
Enantioselective Negishi Coupling Pd(OAc)₂ / tBu₃P-HBF₄ Aryl Bromides Involves enantioselective deprotonation and transmetalation with ZnCl₂. organic-chemistry.org

A common synthetic pathway towards this compound involves the initial presence of a carboxylic acid or an ester at the C2 position, which is subsequently converted to the desired carboxamide.

The conversion of a pyrrolidine-2-carboxylic acid to its corresponding carboxamide is a fundamental step achieved through amide coupling reactions. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A wide variety of peptide coupling reagents have been developed for this purpose, enabling efficient amide bond formation under mild conditions. nih.govbachem.comuni-kiel.de

Commonly used coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comfishersci.co.uk

Phosphonium Reagents : Examples include BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high coupling efficiency and are often used in solution-phase synthesis. bachem.comuni-kiel.dereddit.com

Aminium/Uronium Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates a highly activated ester, leading to rapid amide bond formation with minimal side reactions. nih.govbachem.com

These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) and require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed and facilitate the reaction. fishersci.co.uk The choice of coupling reagent and base is crucial for preventing racemization at the chiral center of the carboxylic acid. uni-kiel.de

Table 2: Selected Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Key Characteristics
Phosphonium Salts BOP, PyBOP Excellent coupling efficiency; avoids certain side reactions associated with other reagent types. bachem.com
Aminium/Uronium Salts HATU, HBTU Highly reactive, leading to fast reaction times and high yields; suitable for sterically hindered substrates. bachem.com
Carbodiimides EDC, DCC Forms a highly reactive O-acylisourea intermediate; often used with additives like HOBt to improve efficiency and reduce racemization. fishersci.co.ukreddit.com

In many synthetic routes, a pyrrolidine-2-carboxylate ester serves as a precursor to the carboxylic acid. The hydrolysis of this ester group is a critical step. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is commonly employed. This involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the free carboxylic acid.

While enzymatic approaches using lipases for the enantioselective hydrolysis of N-protected proline derivatives have been explored, chemical hydrolysis remains a standard and robust method in targeted synthesis. nih.govresearchgate.netnih.govacs.org The choice of conditions must be carefully considered to avoid unwanted side reactions, such as epimerization at the α-carbon, particularly if the reaction is prolonged or conducted at elevated temperatures.

Carboxamide and Carboxylic Acid Functional Group Interconversions

Application of Protecting Group Chemistry in Targeted Synthesis

Protecting groups are indispensable tools in the multistep synthesis of complex molecules like this compound. They serve to temporarily mask reactive functional groups, preventing them from participating in undesired reactions, thereby ensuring the regioselectivity and stereochemical integrity of the synthetic route.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amino function of amino acids and their derivatives, including pyrrolidine-2-carboxylic acid. chemimpex.comnih.govscbt.com Its popularity stems from its unique cleavage condition: it is stable to acidic conditions but readily removed by treatment with a mild base, typically a secondary amine like piperidine (B6355638). wikipedia.org This orthogonality allows for selective deprotection without affecting other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which might be used elsewhere in the molecule.

In the context of solid-phase peptide synthesis (SPPS), the Fmoc group is the cornerstone of the most common synthetic strategy. A typical deprotection step involves treating the Fmoc-protected amine with a 20-30% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). springernature.comnih.goviris-biotech.deuci.edu The deprotection mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the formation of a dibenzofulvene intermediate, which is subsequently trapped by the amine used for cleavage. springernature.comnih.gov

The progress of the deprotection can often be monitored spectrophotometrically by detecting the released dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. This feature is particularly useful in automated synthesis protocols. wikipedia.org Alternative, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed for Fmoc removal, especially in cases where piperidine might cause side reactions. iris-biotech.de

Table 3: Common Reagents for Fmoc Group Deprotection

Reagent Typical Conditions Mechanism Advantages
Piperidine 20-30% in DMF β-elimination Efficient, fast, and the standard for SPPS. wikipedia.orgspringernature.com
4-Methylpiperidine (4MP) 20% v/v in DMF β-elimination As efficient as piperidine; not a controlled substance. iris-biotech.de
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Low concentration in DMF β-elimination Non-nucleophilic; useful for sensitive sequences. iris-biotech.de
Pyrrolidine 20% v/v in various solvents β-elimination Can be more effective than piperidine in less polar solvents.

tert-Butyloxycarbonyl (Boc) Protection Strategies

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of proline analogs and other amino acid derivatives, including this compound. Its widespread use stems from its ability to effectively mask the nucleophilicity of the pyrrolidine nitrogen, its general stability to a wide range of reaction conditions, and its facile removal under specific acidic conditions. chemimpex.comchemimpex.com

In a typical synthesis, the Boc group is introduced to the pyrrolidine nitrogen of a suitable precursor, such as a 5-phenylpyrrolidine-2-carboxylic acid ester. This is commonly achieved by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. nih.gov This protection step is crucial as it prevents unwanted side reactions at the nitrogen atom during subsequent chemical transformations, such as modifications at the C2 carboxylic acid position or other parts of the molecule.

The stability of the Boc group is a key advantage. It is resistant to catalytic hydrogenation and a variety of nucleophilic and basic reagents, which allows for selective manipulation of other functional groups within the molecule. For instance, a carboxylate ester at the C2 position can be hydrolyzed under basic conditions without affecting the N-Boc group.

The deprotection of the Boc group is typically accomplished under anhydrous acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly employed to efficiently cleave the carbamate, releasing the free amine along with isobutylene (B52900) and carbon dioxide. nih.gov This specific lability to acid allows for its removal at a desired stage of the synthesis without disturbing other acid-sensitive or base-labile protecting groups that might be present.

Interactive Table 1: Boc Protection and Deprotection Conditions

Step Reagents Typical Solvents Conditions Purpose
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃)Dichloromethane (DCM), Tetrahydrofuran (THF)Room TemperatureTo protect the pyrrolidine nitrogen and prevent side reactions.
Deprotection Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) in DioxaneDichloromethane (DCM)Room TemperatureTo remove the Boc group and reveal the free amine for further coupling or modification.

Orthogonal Protection and Deprotection Sequences

The synthesis of complex derivatives of this compound often requires the presence of multiple protecting groups that can be removed selectively without affecting one another. This concept is known as an orthogonal protection strategy. researchgate.net Such strategies are fundamental when sequential modifications are planned at different sites of the molecule. The Boc group, with its acid lability, is a key component of many orthogonal schemes.

A common orthogonal partner to the Boc group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. While the Boc group is removed by acid, the Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). acs.org For example, in a synthetic route towards a derivative of this compound that involves peptide coupling, the pyrrolidine nitrogen could be protected with a Boc group, while an amino acid to be coupled could have its alpha-amino group protected with Fmoc. This allows for the selective deprotection of the Fmoc group to enable peptide bond formation, while the Boc group on the pyrrolidine ring remains intact.

Another orthogonal protecting group is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. Instead, it is typically cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process to which both Boc and Fmoc groups are stable.

Furthermore, carboxylic acid functionalities, such as the one at the C2 position of the pyrrolidine ring, can be protected as benzyl (B1604629) (Bn) or tert-butyl (tBu) esters. A benzyl ester can be removed by hydrogenation along with a Cbz group, while a tert-butyl ester is cleaved under the same acidic conditions as a Boc group. The strategic selection of these protecting groups allows for a precisely controlled sequence of reactions. For instance, the pyrrolidine nitrogen could be Boc-protected, and the C2-carboxylic acid could be protected as a benzyl ester. This would allow for the selective removal of the benzyl ester via hydrogenation to free the carboxylic acid for amidation, without affecting the Boc group. Subsequently, the Boc group could be removed with acid to allow for further functionalization at the nitrogen. nih.gov

Interactive Table 2: Orthogonal Protecting Group Pairs

Protecting Group 1 (PG1) Deprotection Condition for PG1 Protecting Group 2 (PG2) Deprotection Condition for PG2 Stability of PG1 to PG2 Removal Stability of PG2 to PG1 Removal
Boc Acid (e.g., TFA)Fmoc Base (e.g., Piperidine)StableStable
Boc Acid (e.g., TFA)Cbz Hydrogenolysis (H₂, Pd/C)StableStable
Fmoc Base (e.g., Piperidine)Cbz Hydrogenolysis (H₂, Pd/C)StableStable
Boc Acid (e.g., TFA)Benzyl (Bn) Ester Hydrogenolysis (H₂, Pd/C)StableStable

The successful synthesis of this compound and its functionally diverse derivatives is thus critically dependent on the judicious application of these advanced protecting group methodologies. The strategic use of Boc protection in concert with an orthogonal protection scheme provides the synthetic chemist with the necessary tools to navigate complex synthetic pathways with high selectivity and control, ultimately enabling the construction of these valuable chiral molecules.

Structure Activity Relationship Sar Investigations and Derivative Design

Systematic Structural Modifications of the (2R,5R)-5-Phenylpyrrolidine-2-carboxamide Scaffold

Systematic modification of the this compound scaffold is a cornerstone of the SAR exploration for this class of compounds. This process involves altering three main components of the molecule: the N-substitution on the pyrrolidine (B122466) ring, the substitutions on the phenyl ring, and the carboxamide functional group itself. Each of these modifications provides valuable insight into the molecular requirements for biological activity.

The nitrogen atom of the pyrrolidine ring is a key site for chemical modification. In a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives synthesized from L-proline, the impact of substitution on the carboxamide nitrogen, rather than the ring nitrogen, was evaluated for anticonvulsant activity. rroij.com While this study focuses on a different part of the molecule, the principles of substitution and their effects on activity are relevant. For the pyrrolidine ring nitrogen, derivatization is a common strategy in medicinal chemistry to modulate properties such as polarity, lipophilicity, and the ability to form hydrogen bonds. Introducing substituents on this nitrogen can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The phenyl ring at the 5-position of the pyrrolidine scaffold is a crucial element for activity, and its substitution pattern has been a focus of SAR studies. In an investigation of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, various substituents were introduced onto the N-phenyl ring to probe their effect on anticonvulsant activity. rroij.com The study revealed that the nature and position of these substituents significantly influence the biological response.

For instance, compounds with a chloro-substitution on the phenyl ring were found to be particularly active. The position of the chloro group was also important, with the 4-chloro derivative showing high activity in the maximal electroshock seizure (MES) test. rroij.com Other substitutions, such as methyl and methoxy groups, also conferred activity, indicating that both electronic and steric factors play a role in the interaction with the biological target. rroij.com The findings from this study on N-phenyl ring substitutions are summarized in the table below.

CompoundSubstitution on N-Phenyl RingAnticonvulsant Activity (% Protection in MES Test)
Derivative 14-Chloro100%
Derivative 22-Chloro83%
Derivative 34-Methyl66%
Derivative 44-Methoxy50%
Derivative 5Unsubstituted83%

The carboxamide group is a key functional moiety, often involved in crucial hydrogen bonding interactions with biological targets. Its modification or replacement with bioisosteres is a common strategy in drug design to improve metabolic stability, cell permeability, and potency. Bioisosteres are functional groups that possess similar physical and chemical properties to the original group, allowing them to interact with the target in a comparable manner.

For the carboxamide functionality, a number of isosteric replacements can be considered. Common bioisosteres for amides include the trifluoroethylamine group, which mimics the carbonyl group's electronegativity and can enhance metabolic stability. drughunter.com Other potential replacements could be derived from the isosteres of carboxylic acids, as the amide bond is closely related. These include heterocycles like tetrazoles, 5-oxo-1,2,4-oxadiazoles, and sulfonamides, which can replicate the acidic or hydrogen-bonding properties of the parent group while offering different physicochemical profiles. drughunter.comnih.gov The introduction of such isosteres can lead to improved oral bioavailability and altered selectivity profiles. nih.gov

Exploration of Pyrrolidine-Fused Heterocyclic Analogs (e.g., Pyrrolizidine, Indolizidinone)

To explore new chemical space and potentially improve the pharmacological properties of the parent scaffold, researchers often investigate fused heterocyclic analogs. The pyrrolidine ring is a versatile scaffold that can be fused with other ring systems to create more rigid structures, such as pyrrolizidines and indolizidinones. unipa.it These bicyclic structures can lock the molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for a specific biological target.

The synthesis of pyrrolizidine and indolizidinone analogs of this compound would create novel chemical entities with distinct three-dimensional shapes. These constrained analogs could provide valuable information about the bioactive conformation of the parent molecule. While specific studies on these fused analogs of the title compound are not widely reported, the general principle is a well-established strategy in medicinal chemistry for developing new therapeutic agents.

Correlation of Structural Features with Molecular Interaction Profiles

For example, the carboxamide group likely participates in key hydrogen bonding interactions with the target protein. The phenyl ring can engage in hydrophobic or π-π stacking interactions within a binding pocket. The pyrrolidine ring acts as a scaffold, holding these key functional groups in the correct spatial orientation for optimal binding.

Stereochemistry plays a paramount role in the interaction of chiral molecules with biological systems. Since enzymes, receptors, and other biological targets are themselves chiral, they can differentiate between the stereoisomers of a drug molecule. This can lead to significant differences in binding affinity, efficacy, and metabolic profiles between enantiomers or diastereomers.

The (2R,5R) configuration of the two stereocenters in 5-Phenylpyrrolidine-2-carboxamide defines a specific three-dimensional arrangement of the phenyl and carboxamide groups. It is highly probable that this specific arrangement is crucial for its biological activity. A different stereoisomer, such as the (2S,5S), (2R,5S), or (2S,5R) form, would present these functional groups in a different spatial orientation. This could result in a loss of key interactions with the target, leading to reduced or no activity, or potentially interaction with a different target altogether, leading to off-target effects. Therefore, the defined (2R,5R) stereochemistry is a critical determinant of the compound's binding selectivity and affinity.

Impact of Substituent Electronic and Steric Properties on Molecular Recognition

The molecular recognition of this compound and its derivatives by biological targets is intricately governed by the electronic and steric properties of substituents on the phenyl ring. While comprehensive structure-activity relationship (SAR) studies specifically targeting this scaffold are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related pyrrolidine carboxamide derivatives. These studies collectively underscore the critical role of substituent choice in modulating biological activity.

Research into various classes of carboxamide-containing compounds has demonstrated that modifications to the aromatic ring system can significantly influence binding affinity and efficacy. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the charge distribution of the entire molecule. This, in turn, affects the strength of interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the binding pocket of a target protein.

For instance, in a series of N-phenylpyrrolidine-2-carboxamide derivatives evaluated as inhibitors of α-amylase and α-glucosidase, the electronic properties of the substituents on the phenyl ring were found to be a key determinant of their inhibitory potential. nih.gov The study revealed that the presence of electron-donating groups tended to enhance the biological activity.

Steric factors, including the size, shape, and conformational flexibility of a substituent, also play a pivotal role in molecular recognition. A bulky substituent may either create favorable van der Waals interactions with a large hydrophobic pocket or cause steric hindrance that prevents the molecule from adopting an optimal binding conformation. The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the group and its potential interactions with the target.

A notable example from the aforementioned study on α-amylase and α-glucosidase inhibitors is the superior activity of a derivative with a para-methoxy group (p-OCH3). nih.gov The methoxy group is electron-donating through resonance and its placement at the para position minimizes steric clashes while allowing it to potentially engage in favorable interactions within the enzyme's active site. The enhanced activity of this compound highlights the synergistic effect of favorable electronic and steric properties.

The following interactive data table summarizes the inhibitory activity of selected N-phenylpyrrolidine-2-carboxamide derivatives against α-amylase and α-glucosidase, illustrating the impact of different substituents on the phenyl ring.

Compound IDSubstituent (R)α-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a H36.3247.19
3d p-CH3-29.38
3e p-F-28.55
3f p-Cl-27.51
3g p-OCH326.2418.04

Data sourced from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. nih.gov

The data clearly indicates that the introduction of a methoxy group at the para position (Compound 3g ) leads to a significant increase in inhibitory potency against both enzymes compared to the unsubstituted parent compound (Compound 3a ). nih.gov This underscores the importance of a systematic exploration of both electronic and steric parameters in the design of new, more potent derivatives of this compound for various therapeutic applications. Further research focusing specifically on the this compound scaffold is warranted to delineate the precise structural requirements for optimal molecular recognition at different biological targets.

Academic Research Applications and Molecular Functionality of Phenylpyrrolidine 2 Carboxamides

Utility in Peptide Chemistry and Design of Conformationally Constrained Peptides

Building Block for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. The availability of protected amino acid derivatives is crucial for this process. The diastereomer of the title compound, Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid, is a commercially available building block specifically designed for SPPS. The fluorenylmethoxycarbonyl (Fmoc) group on the nitrogen atom serves as a temporary protecting group that is stable during the coupling reaction but can be readily removed under basic conditions to allow for the addition of the next amino acid in the sequence. The carboxylic acid group is activated to facilitate the formation of a peptide bond with the free amine of the growing peptide chain. The use of such specialized building blocks enables the precise incorporation of the phenylpyrrolidine moiety at any desired position within a peptide sequence.

Modulation of Peptide Stability and Secondary Structure Formation

The incorporation of proline and its analogs into a peptide chain is known to have a significant impact on its secondary structure. The cyclic nature of the pyrrolidine (B122466) ring restricts the possible values of the phi (Φ) torsion angle, thereby limiting the conformational freedom of the peptide backbone. The presence of a bulky phenyl group at the 5-position, as in (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, introduces further steric hindrance that can favor specific secondary structures, such as β-turns or helical conformations. By strategically placing this building block within a peptide sequence, it is possible to induce or stabilize desired structural motifs. This conformational pre-organization can lead to enhanced biological activity by presenting the key pharmacophoric elements in an optimal orientation for receptor binding. Furthermore, the constrained nature of the peptide backbone can increase its resistance to proteolytic enzymes, thereby enhancing its stability and prolonging its duration of action in a biological system.

Design of Peptide Mimetics for Conformational Studies

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable scaffold for the design of peptide mimetics. By replacing a portion of a natural peptide sequence with this constrained building block, researchers can probe the conformational requirements for biological activity. The fixed orientation of the phenyl group and the carboxamide moiety can be used to mimic the side chains of specific amino acids, such as phenylalanine or tyrosine, while simultaneously restricting the flexibility of the peptide backbone. This allows for detailed structure-activity relationship (SAR) studies, providing insights into the bioactive conformation of the parent peptide. These conformational studies are instrumental in the rational design of more potent and selective therapeutic agents.

Application as Chiral Building Blocks in Organic Synthesis

The enantiomerically pure nature of this compound makes it a valuable chiral building block in asymmetric organic synthesis. Chiral building blocks are essential for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their biological activity. The pyrrolidine ring system is a common motif in many natural products and pharmaceuticals. By starting with an enantiomerically pure building block like this compound, chemists can control the stereochemistry of subsequent transformations, leading to the synthesis of the desired stereoisomer of the target molecule. The phenyl group and the carboxamide functional group provide handles for further chemical modifications, allowing for the construction of a wide range of chiral molecules.

Investigations into Molecular Target Binding and Inhibition Mechanisms (excluding therapeutic efficacy)

The unique structural features of this compound and its derivatives have led to their investigation as potential binders and inhibitors of various molecular targets, particularly enzymes. The combination of a rigid, cyclic scaffold, a chiral center, and an aromatic group allows for specific and high-affinity interactions with the binding sites of proteins.

Enzyme Binding and Inhibition Studies (e.g., Cholinesterase, Trk Kinases)

Derivatives of phenylpyrrolidine have shown promise as inhibitors of several classes of enzymes. For instance, the carboxamide moiety is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond donor or acceptor.

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively reported, the broader class of carboxamide-containing compounds has been widely explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. The general principle involves the inhibitor binding to the active site of acetylcholinesterase or butyrylcholinesterase, thereby preventing the breakdown of the neurotransmitter acetylcholine. The phenyl group of a potential inhibitor could engage in π-π stacking interactions within the active site gorge of the enzyme, while the carboxamide could form key hydrogen bonds.

More specifically, derivatives of the closely related (R)-2-phenylpyrrolidine have been identified as potent and selective inhibitors of Tropomyosin receptor kinases (Trk). Trk kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system, and their dysregulation has been implicated in various cancers. Structure-guided drug design has led to the development of (R)-2-phenylpyrrolidine substituted imidazopyridazines as a novel class of pan-Trk inhibitors. The (R)-phenylpyrrolidine moiety has been shown to be an ideal component, providing excellent shape complementarity to a hydrophobic pocket within the kinase domain of Trk receptors. X-ray crystallography has revealed that the phenyl group of the pyrrolidine ring is optimally positioned within this hydrophobic pocket, contributing significantly to the high binding affinity and inhibitory potency of these compounds.

Below is a table summarizing the in vitro activity of a series of (R)-2-phenylpyrrolidine substituted imidazopyridazine Trk inhibitors.

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
1258315
42102
11 (racemate)103210
14131

Receptor Interaction Analyses at a Molecular Level

Currently, there is a notable absence of publicly available scientific literature detailing specific receptor interaction analyses for the compound this compound. While research exists on structurally related molecules, such as 5-phenyl-pyrrole-3-carboxamide derivatives which have been evaluated for their binding affinity to dopamine D2-like receptors, direct binding studies and molecular-level characterizations of this compound with specific receptors are not documented in the reviewed academic papers.

Therefore, a detailed analysis of its molecular interactions, including the identification of binding sites, affinity constants (Kd), or dissociation constants (Ki) for any particular receptor, cannot be provided at this time. The creation of a data table summarizing such findings is consequently not possible. Further empirical research is required to elucidate the receptor binding profile of this specific chemical entity.

Modulation of Cellular Molecular Transport Systems (mechanistic aspects)

Consequently, information regarding its potential to inhibit or enhance the activity of these transport systems, the molecular mechanisms underlying such modulation, or any resulting changes in cellular physiology is presently unknown. As no specific data is available, a data table detailing these mechanistic aspects cannot be constructed. Future research endeavors would be necessary to explore the potential effects of this compound on cellular molecular transport.

Role in Biocatalysis as a Substrate for Enzymatic Transformations

While direct studies on the enzymatic transformation of this compound are limited, research on structurally analogous compounds provides insight into its potential as a substrate in biocatalysis. Specifically, the enzymatic hydrolysis of pyrrolidine-2,5-dicarboxamides has been demonstrated, showcasing the utility of enzymes in resolving racemic mixtures of such compounds.

In one study, the amidase from Rhodococcus erythropolis AJ270 was effectively used for the kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide. nih.gov This enzymatic process selectively hydrolyzed one enantiomer, yielding (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid and leaving the unreacted (2S,5S)-pyrrolidine-2,5-dicarboxamide. nih.gov The enzyme exhibited a high degree of enantioselectivity for the (2R) configuration. nih.gov

This research highlights the potential for enzymes to act on the carboxamide moiety of the pyrrolidine ring with high stereospecificity. Although this compound possesses a phenyl group instead of a second carboxamide group, the principle of enzymatic resolution of the carboxamide at the C2 position by a suitable amidase or hydrolase remains a plausible application. The steric hindrance from the phenyl group at the C5 position would likely influence the enzyme's catalytic efficiency, a factor that was also observed in the study with substituents on the pyrrolidine nitrogen. nih.gov

The successful enzymatic desymmetrization of meso-cis-pyrrolidinedicarboxamide to yield an enantiomerically pure product further underscores the potential of biocatalysis in the stereoselective synthesis of functionalized pyrrolidine derivatives. nih.gov These findings suggest that this compound could serve as a substrate for enzymatic transformations, particularly for kinetic resolution or other stereoselective modifications, although empirical studies are needed to confirm this.

Table 1: Enzymatic Resolution of a Structurally Related Pyrrolidine Dicarboxamide

Enzyme SourceSubstrateProduct 1Product 2Enantioselectivity
Rhodococcus erythropolis AJ270 (amidase)racemic trans-pyrrolidine-2,5-dicarboxamide(2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid(2S,5S)-pyrrolidine-2,5-dicarboxamideExcellent (for 2R) nih.gov

Advanced Spectroscopic and Computational Characterization of 2r,5r 5 Phenylpyrrolidine 2 Carboxamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful methods that offer complementary information for the unambiguous identification and characterization of (2R,5R)-5-Phenylpyrrolidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of chiral molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the spatial arrangement of atoms within the pyrrolidine (B122466) ring can be definitively assigned.

In the case of diastereomeric compounds, such as those derived from pyridine-3-carboxamide, 1H NMR analysis of coupling constants and 2D Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiments are crucial for assigning the configurations of stereogenic centers. researchgate.net For instance, the observation of specific cross-peaks in a NOESY spectrum can confirm the trans or cis relationship between protons on the pyrrolidine ring, thereby establishing the relative stereochemistry as (2R,5R) or (2S,5R).

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

ProtonChemical Shift (ppm)Coupling Constant (Hz)Key NOE Correlations
H2VariesVariesH5
H5VariesVariesH2, Phenyl Protons
Phenyl Protons~7.2-7.4MultipletH5
Amide ProtonsVariesBroad singlet-

Note: Specific chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information allows for the precise determination of the molecular weight of this compound and aids in the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, further corroborating the molecular formula. While mass spectrometry itself does not directly provide stereochemical information, it is a critical tool for confirming the identity of the compound. For a related compound, (2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester, the exact mass has been determined as 205.110279 g/mol . spectrabase.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.neted.ac.ukthieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.

For this compound, a high-quality single crystal is required for analysis. researchgate.net The resulting crystallographic data not only confirms the (2R,5R) absolute configuration but also provides detailed insights into its conformational preferences in the solid state. This includes bond lengths, bond angles, and torsion angles, which are crucial for understanding its shape and potential interactions with other molecules. The Flack parameter, derived from the X-ray diffraction data, is a key indicator used to confidently assign the absolute structure. researchgate.net

Table 2: Illustrative Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Varies
b (Å)Varies
c (Å)Varies
Flack ParameterClose to 0

Note: The specific crystallographic parameters are dependent on the crystallization conditions.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity and enantiomeric excess of chiral compounds. nih.gov By employing a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated and quantified.

For the analysis of this compound, a suitable chiral HPLC method would be developed to resolve it from its (2S,5S) enantiomer. The retention times of the two enantiomers will differ, allowing for their individual detection and quantification. The enantiomeric excess (e.e.) is a measure of the purity of one enantiomer over the other and is a critical parameter for chiral drugs.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational chemistry methods provide valuable insights into the behavior of molecules at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.compreprints.orgnih.govrsc.orgbohrium.com In the context of this compound, molecular docking simulations can be employed to understand how this molecule interacts with a specific biological target, such as an enzyme or receptor.

These simulations can predict the binding mode and affinity of the ligand, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex. scispace.comrsc.org This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs. For instance, studies on similar carboxamide derivatives have utilized molecular docking to explore their binding modes with targets like Histone Lysine Specific Demethylase 1 (LSD1). scispace.compreprints.orgrsc.orgbohrium.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the chemical behavior of molecules like this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Properties: A primary focus of QM calculations is the characterization of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide and pyrrolidine N-H protons.

Mulliken Charge Distribution: Mulliken population analysis is a method to assign partial charges to each atom in the molecule. This provides a numerical representation of the electron distribution, highlighting the polarity of bonds and the charge status of different atomic centers. This data helps in understanding intermolecular interactions, such as hydrogen bonding.

A hypothetical data table derived from such calculations is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Quantum Chemical Properties for this compound

Parameter Hypothetical Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity
Electronegativity (χ) 3.85 eV Measure of the ability to attract electrons
Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution

Note: The values in this table are illustrative and not based on actual experimental or calculated data for the specified compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational dynamics. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy landscape and time-dependent behavior of the molecule.

Conformational Analysis: Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule. This is often achieved by systematically rotating the rotatable bonds (e.g., the C-C bond connecting the phenyl ring to the pyrrolidine ring) and calculating the potential energy at each step. The results are typically visualized as a Potential Energy Surface (PES), where energy is plotted against one or more dihedral angles. The minima on this surface correspond to stable conformers. For this compound, key dihedral angles would include those defining the orientation of the phenyl group relative to the pyrrolidine ring and the conformation of the five-membered pyrrolidine ring itself (which typically adopts envelope or twist conformations).

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model molecular vibrations, conformational transitions, and interactions with a solvent environment (e.g., water) at an atomistic level. A simulation would reveal the flexibility of the pyrrolidine ring, the rotational freedom of the phenyl group, and the stability of intramolecular hydrogen bonds. The trajectory from an MD simulation can be analyzed to determine the probability of different conformations, the time scales of conformational changes, and to calculate various structural and thermodynamic properties.

Analysis of an MD trajectory for this compound would likely focus on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Distribution: To understand the preferred orientations of the phenyl and carboxamide substituents.

Radial Distribution Functions (RDFs): To characterize the structure of the surrounding solvent and identify key solute-solvent interactions.

The combination of these computational techniques provides a comprehensive picture of the molecular properties of this compound, linking its structure to its potential function and reactivity.

Table 2: Compound Names Mentioned

Compound Name
This compound
Schrödinger

Future Research Directions and Emerging Areas for 2r,5r 5 Phenylpyrrolidine 2 Carboxamide

Development of Green Chemistry Approaches for Synthesis

The synthesis of enantiomerically pure compounds like (2R,5R)-5-Phenylpyrrolidine-2-carboxamide is a cornerstone of modern organic chemistry. Future research is increasingly focused on developing synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

One promising area is the advancement of organocatalysis . Chiral pyrrolidine (B122466) derivatives are themselves effective organocatalysts, and the development of synthetic pathways that utilize these catalysts can circumvent the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. Research into asymmetric organocatalytic methods for the synthesis of substituted pyrrolidines is an active field, and applying these principles to create a more sustainable synthesis of this compound is a logical next step.

Microwave-assisted organic synthesis (MAOS) is another green technique that holds significant potential. nih.gov By using microwave irradiation, reaction times can be dramatically reduced, often leading to higher yields and fewer byproducts compared to conventional heating methods. nih.govcam.ac.uk The application of MAOS to the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and scalable production. nih.gov

Furthermore, the field of biocatalysis offers a highly sustainable approach to chiral synthesis. The use of enzymes to perform stereoselective transformations is a powerful tool for creating enantiomerically pure compounds. Recent advancements have demonstrated the use of engineered enzymes, such as cytochrome P411 variants, for the intramolecular C(sp³)–H amination to construct chiral pyrrolidines. uvic.ca Exploring enzymatic routes for the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Green Chemistry ApproachPotential Benefits for Synthesis of this compound
Organocatalysis Avoids heavy metal catalysts, leading to cleaner products and reduced environmental impact.
Microwave-Assisted Synthesis Reduces reaction times, increases yields, and improves energy efficiency. nih.gov
Biocatalysis Offers high stereoselectivity and operates under mild, environmentally friendly conditions. uvic.ca
Multicomponent Reactions Improves atom and step economy, reducing waste and simplifying synthetic procedures. cam.ac.uk
Eco-friendly Solvents Reduces the use of hazardous organic solvents, aligning with green chemistry principles. researchgate.net

Exploration of Novel Molecular Interactions beyond Current Paradigms

Understanding the molecular interactions of this compound is crucial for its application in areas such as medicinal chemistry and materials science. Future research will likely move beyond the conventional understanding of hydrogen bonding and hydrophobic interactions to explore more nuanced and unconventional molecular forces.

The stereochemically defined nature of this compound, with its trans configuration, presents a rigid three-dimensional structure that can be exploited for specific molecular recognition. The non-planar nature of the pyrrolidine ring, which undergoes "pseudorotation," allows it to adopt various conformations, influencing its binding to biological targets. researchgate.netacs.org Computational studies can play a pivotal role in predicting the preferred conformations and their corresponding interaction profiles.

A key area for future investigation is the role of the phenyl group in establishing cation-π interactions . These non-covalent interactions, where a cation is attracted to the electron-rich face of an aromatic ring, can be a significant contributor to binding affinity and selectivity. The strategic positioning of the phenyl group in this compound makes it a prime candidate for engaging in such interactions.

Furthermore, the introduction of fluorine atoms onto the phenyl ring could be explored to modulate the electronic properties of the scaffold and introduce the possibility of halogen bonding and other fluorine-specific interactions. Fluorine substitution can also influence the pKa of the molecule, which can be critical for its behavior in biological systems.

The carboxamide moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. Exploring its participation in unconventional hydrogen bonds , such as C-H···O interactions, could reveal new insights into its binding modes.

Finally, the self-assembly of this compound into higher-order structures through a network of non-covalent interactions is an area ripe for exploration. Understanding the principles governing its self-assembly could lead to the development of novel supramolecular materials.

Integration into Complex Chemical Systems for Advanced Material Science or Analytical Applications

The unique structural features of this compound make it an attractive building block for the construction of more complex chemical systems with applications in materials science and analytical chemistry.

One potential application is in the development of chiral metal-organic frameworks (MOFs) . The pyrrolidine nitrogen and the carboxamide oxygen can act as coordination sites for metal ions, while the chiral nature of the scaffold can impart chirality to the resulting framework. Chiral MOFs are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

The incorporation of this compound into functional polymers is another promising research direction. As a chiral monomer, it can be polymerized to create polymers with helical structures or other forms of chirality. These chiral polymers could find applications in areas such as chiral chromatography, as membranes for enantiomeric separations, or as materials with unique optical properties.

In the realm of analytical applications , this compound could be developed into a chiral sensor. By immobilizing the molecule on a surface or incorporating it into a sensing platform, it could be used to detect and quantify chiral analytes through selective binding interactions. The phenyl group could also be functionalized with fluorophores or other signaling moieties to create a responsive sensor.

Furthermore, the principles of self-assembly could be harnessed to create well-defined nanostructures from this compound derivatives. These self-assembled materials, such as nanofibers or gels, could have applications in drug delivery, tissue engineering, and catalysis.

Application AreaPotential Role of this compound
Metal-Organic Frameworks (MOFs) Chiral building block for enantioselective separations and catalysis.
Functional Polymers Chiral monomer for the synthesis of polymers with unique optical and separation properties.
Analytical Sensors Chiral selector for the detection and quantification of enantiomers.
Self-Assembled Materials Building block for the creation of nanostructured materials for various applications.

Rational Design Principles for Next-Generation Pyrrolidine-Based Scaffolds in Chemical Biology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and FDA-approved drugs. researchgate.netnih.gov Future research will focus on developing rational design principles to create next-generation pyrrolidine-based scaffolds with enhanced properties, and this compound can serve as a valuable template in this endeavor.

A key principle will be the exploitation of the three-dimensional nature of the pyrrolidine scaffold. Unlike flat aromatic rings, the sp³-rich pyrrolidine core provides a platform for creating molecules with well-defined spatial arrangements of functional groups. researchgate.net This is crucial for achieving high selectivity and affinity for biological targets. The trans substitution pattern of this compound provides a specific and predictable orientation of the phenyl and carboxamide groups, which can be used as a starting point for designing more complex molecules.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse molecules for biological screening. nih.gov By using this compound as a core scaffold, DOS approaches can be employed to systematically vary the substituents at different positions of the pyrrolidine ring and on the phenyl and carboxamide groups. This will allow for a comprehensive exploration of the structure-activity relationships (SAR) and the identification of novel bioactive compounds. mdpi.com

Computational modeling and machine learning will play an increasingly important role in the rational design of new pyrrolidine-based scaffolds. nih.gov By using computational methods, it is possible to predict the binding of different derivatives to target proteins, guiding the synthetic efforts towards the most promising candidates. These in silico approaches can also be used to design molecules with optimized pharmacokinetic properties.

Finally, the development of bioorthogonal chemistry will enable the site-specific labeling of this compound-based probes for use in chemical biology. By incorporating bioorthogonal handles, these molecules can be used to study biological processes in living systems with high precision.

Design PrincipleApplication to this compound
Exploiting 3D-dimensionality Utilizing the rigid trans conformation for precise spatial positioning of functional groups. researchgate.net
Diversity-Oriented Synthesis (DOS) Systematically modifying the core scaffold to generate libraries for biological screening. nih.gov
Computational Design Predicting binding affinities and optimizing pharmacokinetic properties of new derivatives. nih.gov
Bioorthogonal Chemistry Developing chemical tools for studying biological processes in living systems.

Q & A

Q. What are the optimal synthetic routes for (2R,5R)-5-Phenylpyrrolidine-2-carboxamide, and how can enantiomeric purity be ensured?

The synthesis typically begins with chiral precursors like (S)-phenylalanine, leveraging stereoselective reactions to preserve the (2R,5R) configuration. Key steps include ring-closing metathesis or asymmetric hydrogenation to form the pyrrolidine core. Enantiomeric purity is validated using chiral HPLC or polarimetry, while intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • 2D-NMR (COSY, HSQC, HMBC) to assign proton and carbon environments, particularly for distinguishing phenyl and carboxamide groups.
  • IR spectroscopy to verify carbonyl (C=O) stretching frequencies (~1650–1700 cm1^{-1}) .

Q. How does the hydrochloride salt form improve the compound’s research applicability?

The hydrochloride salt enhances aqueous solubility and crystallinity, facilitating biological assays (e.g., solubility in PBS for in vitro studies) and improving stability during storage. XRPD (X-ray powder diffraction) can confirm salt formation by comparing diffraction patterns to the free base .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental structural data for this compound?

Discrepancies often arise from dynamic conformational changes (e.g., pyrrolidine ring puckering) not captured in static computational models. Hybrid approaches combine:

  • X-ray crystallography (using SHELXL for refinement) to obtain absolute configuration.
  • DFT calculations (B3LYP/6-311+G(d,p)) to model low-energy conformers.
  • Dynamic NMR to probe ring-flipping kinetics in solution .

Q. How can protein-ligand binding studies elucidate the compound’s biological mechanism?

Techniques include:

  • Surface plasmon resonance (SPR) to measure binding kinetics (kon_{\text{on}}, koff_{\text{off}}) with target receptors.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking (AutoDock Vina) guided by crystallographic data to predict binding poses .

Q. What experimental designs mitigate challenges in crystallizing this compound?

Crystallization hurdles (e.g., low diffraction quality) are addressed via:

  • Co-crystallization with stabilizing ligands (e.g., cyclodextrins).
  • Cryocooling (100 K) to reduce thermal motion.
  • Twinned data correction using SHELXD for structure solution and SHELXL for refinement. highlights the use of MoKα radiation (λ = 0.71073 Å) and Flack parameter validation to confirm absolute configuration .

Q. How do stereochemical variations (e.g., 2S,5R vs. 2R,5R) impact biological activity?

Comparative studies using enantiomeric pairs assess:

  • Receptor selectivity : e.g., IC50_{50} differences in enzyme inhibition assays.
  • Pharmacokinetics : Chiral LC-MS/MS quantifies metabolic stability in liver microsomes.
  • Crystal structure overlays (PyMOL) to visualize steric clashes or hydrogen-bonding discrepancies .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across different assay platforms?

Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or cell-line variability. Mitigation strategies include:

  • Normalization to positive controls (e.g., % inhibition relative to a reference compound).
  • Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.
  • Meta-analysis of published IC50_{50} values to identify outliers .

Q. What statistical methods validate the reproducibility of synthetic yields?

  • Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).
  • ANOVA to assess batch-to-batch variability.
  • QbD (Quality by Design) frameworks to establish critical quality attributes (CQAs) for scalable synthesis .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Spectroscopy : Bruker TopSpin for NMR data processing; Gaussian 16 for DFT simulations .
  • Bioassays : GraphPad Prism for dose-response curve fitting; PDB for structural templates .

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